Pempidine
Overview
Description
Mechanism of Action
Target of Action
Pempidine, also known as 1,2,2,6,6-Pentamethylpiperidine, is a ganglion-blocking drug . The primary targets of this compound are the nerve ganglia . These are clusters of nerve cells that act as relay points in the nervous system, transmitting signals from one part of the body to another.
Mode of Action
This compound acts by blocking the transmission of signals through these nerve ganglia . This blockade is achieved through both presynaptic and postsynaptic mechanisms , which inhibit the transmission of nerve impulses at the ganglionic synapses. This results in a reduction in the frequency of nerve firing .
Pharmacokinetics
Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are limited. It is known that this compound is orally active , indicating that it is well-absorbed in the gastrointestinal tract.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by factors such as the pH of the stomach and the presence of food. Additionally, individual factors such as age, sex, genetic factors, and the presence of other diseases can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Pempidine plays a significant role in biochemical reactions due to its ganglion-blocking properties. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound inhibits the action of acetylcholine at autonomic ganglia, which leads to a decrease in blood pressure. This interaction is crucial for its antihypertensive effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by blocking the transmission of nerve impulses in the autonomic ganglia. This blockade results in reduced sympathetic and parasympathetic activity, leading to decreased heart rate and vasodilation. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of autonomic nerves .
Molecular Mechanism
The mechanism of action of this compound involves its binding to nicotinic acetylcholine receptors at autonomic ganglia. By inhibiting these receptors, this compound prevents the transmission of nerve impulses, leading to its antihypertensive effects. This inhibition can result in enzyme activation or inhibition and changes in gene expression related to autonomic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is metabolized and eliminated from the body, which affects its efficacy and duration of action. Long-term exposure to this compound can lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At high doses, this compound can cause toxic effects, including severe hypotension, bradycardia, and respiratory depression. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites. These metabolites are then excreted through the kidneys. The interaction of this compound with these enzymes and cofactors is crucial for its metabolism and elimination from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It interacts with various transporters and binding proteins, which influence its localization and accumulation. The distribution of this compound within the body affects its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the autonomic ganglia, where it exerts its ganglion-blocking effects. This compound’s activity and function are influenced by its localization within these specific compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action .
Preparation Methods
Pempidine can be synthesized through several methods. Two early syntheses of this compound are those of Leonard and Hauck, and Hall. Leonard and Hauck’s method involves reacting phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate . Hall’s method involves reacting acetone with ammonia in the presence of calcium chloride to give 2,2,6,6-tetramethyl-4-piperidone, which is then reduced under Wolff–Kishner conditions, followed by N-methylation of the resulting 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate .
Chemical Reactions Analysis
Pempidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include methyl iodide and potassium carbonate for N-methylation . The major products formed from these reactions include 2,2,6,6-tetramethylpiperidine and its derivatives .
Scientific Research Applications
Pempidine has been extensively studied for its pharmacological properties. It is primarily used as a ganglion-blocking agent in the treatment of hypertension . Additionally, it has been studied for its absorption, metabolism, and elimination in various animal models . This compound’s unique structure and properties make it a valuable compound in medicinal chemistry and pharmacology research .
Comparison with Similar Compounds
Pempidine is structurally similar to other ganglion-blocking agents such as mecamylamine and its N-ethyl analogue . this compound’s unique steric hindrance and cyclic structure provide it with distinct pharmacological properties . Other similar compounds include 2,2,6,6-tetramethylpiperidine and its derivatives .
Properties
IUPAC Name |
1,2,2,6,6-pentamethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULIXFLCVXWHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046962 | |
Record name | Pempidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Aldrich MSDS] | |
Record name | Pempidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9844 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
79-55-0 | |
Record name | 1,2,2,6,6-Pentamethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pempidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1,2,2,6,6-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pempidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pempidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEMPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5I18JI9D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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